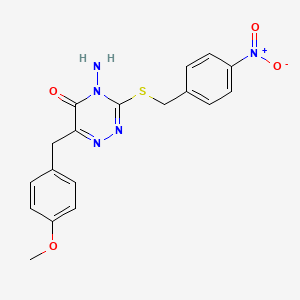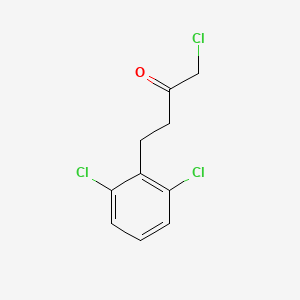![molecular formula C26H31N3O4 B2610340 2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1396856-23-7](/img/structure/B2610340.png)
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide” is a biochemical used for proteomics research . It has a molecular formula of C26H32N4O3 and a molecular weight of 448.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-oxadiazole ring attached to a phenyl ring and a cyclohexyl ring . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 448.56 and a molecular formula of C26H32N4O3 . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Computational and Pharmacological Evaluation of Derivatives
- Research on heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, including those similar to the compound , has shown potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown moderate inhibitory effects in assays and affinity for targets like COX-2 and 5-LOX, correlating to analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Antimicrobial Evaluation
- A series of derivatives including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and evaluated for antimicrobial and hemolytic activity. These compounds were active against selected microbial species to varying extents (Gul et al., 2017).
Chemotherapeutic Agents Synthesis and Evaluation
- Studies have synthesized hydrazide and oxadiazole derivatives, including those similar to the compound , for their potential as chemotherapeutic agents. Some of these compounds exhibited high inhibitory activity against human tumor cell lines like A549 and MCF-7 (Kaya et al., 2017).
Antimicrobial and Anticancer Properties
- Various derivatives, including 1,3,4-oxadiazole derivatives, have been synthesized and tested for their antibacterial activity against pathogens like Salmonella typhi, demonstrating significant activity (Salama, 2020).
Inhibitory Activity for Lung Cancer
- Research on 1,3,4-oxadiazole derivatives has explored their potential as inhibitors for small lung cancer, showing considerable inhibition of cell growth in studies (Panchal et al., 2020).
Future Directions
The compound could potentially be used in proteomics research . Oxadiazole derivatives have shown potential in various applications, including medicinal chemistry and material science . They have been used in the development of pharmaceuticals, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-3-31-21-14-13-19(17-22(21)32-4-2)18-23(30)28-26(15-9-6-10-16-26)25-27-24(29-33-25)20-11-7-5-8-12-20/h5,7-8,11-14,17H,3-4,6,9-10,15-16,18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCJXRPYYTUWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)
![Ethanone, 1-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-](/img/structure/B2610263.png)
![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)




![3-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2610271.png)



![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2610275.png)
![4-(4-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2610276.png)
